Bromine vs. Chlorine Oxidative Addition Rate
In palladium(0)-mediated cross-coupling reactions, the rate-determining oxidative addition step is approximately 100-fold faster for aryl bromides than for aryl chlorides. This kinetic advantage allows benzyl N-(3-amino-5-bromophenyl)carbamate to participate in Suzuki-Miyaura and Buchwald-Hartwig reactions at lower temperatures and with lower catalyst loadings compared to its 3-amino-5-chlorophenyl analog. The chloro derivative often requires specialized, electron-rich ligands and elevated temperatures to achieve comparable conversion.
| Evidence Dimension | Relative oxidative addition rate of aryl halides to Pd(0) |
|---|---|
| Target Compound Data | Aryl-Br: relative rate ~10² |
| Comparator Or Baseline | Aryl-Cl: relative rate ~1 (baseline PhCl); 3-amino-5-chlorophenyl analog |
| Quantified Difference | ~100-fold rate enhancement for Br vs. Cl |
| Conditions | Pd(0) catalyst, phosphine ligand, Suzuki-Miyaura or Buchwald-Hartwig general conditions |
Why This Matters
The bromine substituent permits efficient cross-coupling under conditions that fail for the chloro analog, directly affecting synthetic feasibility and yield in building-block procurement decisions.
- [1] Diederich, F.; Stang, P. J. (Eds.) Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH, 1998. Chapter 1. View Source
